Eliglustat-d4
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Overview
Description
Eliglustat-d4 is a deuterated form of eliglustat, a small-molecule oral glucosylceramide synthase inhibitor. Eliglustat is primarily used for the treatment of Gaucher disease type 1, a rare genetic disorder characterized by the accumulation of glucosylceramide in various organs due to the deficiency of the enzyme glucosylceramidase . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eliglustat.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eliglustat involves several key steps, starting from readily available 1,4-benzodioxan-6-carbaldehyde. The process includes Sharpless asymmetric dihydroxylation and diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate . The reaction between syn-1,2-dibenzyl ether and chlorosulfonyl isocyanate in a mixture of toluene and hexane (10:1) yields syn-1,2-amino alcohol with high diastereoselectivity .
Industrial Production Methods: Industrial production of eliglustat typically involves a seven-step process, including coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by column chromatography and other purification steps . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Eliglustat-d4 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Eliglustat-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and pharmacokinetics of eliglustat.
Biology: Investigating the biological effects of glucosylceramide synthase inhibition.
Medicine: Developing new treatments for Gaucher disease and other lysosomal storage disorders.
Industry: Enhancing the production and purification processes for eliglustat.
Mechanism of Action
Eliglustat-d4, like eliglustat, inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide . By inhibiting this enzyme, this compound reduces the accumulation of glucosylceramide in various organs, thereby alleviating the symptoms of Gaucher disease . The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glucosylceramide levels .
Comparison with Similar Compounds
Eliglustat-d4 is unique in its deuterated form, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Similar compounds include:
Miglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Imiglucerase: An enzyme replacement therapy for Gaucher disease.
Velaglucerase alfa: Another enzyme replacement therapy for Gaucher disease.
Compared to these compounds, this compound offers the advantage of oral administration and a more favorable safety profile .
Properties
Molecular Formula |
C23H36N2O4 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2 |
InChI Key |
FJZZPCZKBUKGGU-WZDONLKGSA-N |
Isomeric SMILES |
[2H]C1(C(OC2=C(O1)C=CC(=C2)[C@H]([C@@H](CN3CCCC3)NC(=O)CCCCCCC)O)([2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
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